molecular formula C10H15N B1585831 4-Pentylpyridine CAS No. 2961-50-4

4-Pentylpyridine

Cat. No.: B1585831
CAS No.: 2961-50-4
M. Wt: 149.23 g/mol
InChI Key: ABJVUPUJUGBUMM-UHFFFAOYSA-N
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Description

4-Pentylpyridine, also known as 4-n-Pentylpyridine or 4-Amylpyridine, is an organic compound with the molecular formula C10H15N. It is a derivative of pyridine, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a pentyl group. This compound is known for its applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylpyridine can be synthesized through several methods. One common method involves the alkylation of pyridine with pentyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}5\text{H}{11}\text{Br} + \text{C}5\text{H}5\text{N} \rightarrow \text{C}{10}\text{H}{15}\text{N} + \text{HBr} ] In this reaction, pentyl bromide reacts with pyridine to form this compound and hydrogen bromide as a byproduct.

Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Pentylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

4-Pentylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentylpyridine involves its interaction with various molecular targets. As a pyridine derivative, it can interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

4-Pentylpyridine can be compared with other pyridine derivatives such as:

    4-Methylpyridine (4-Picoline): Similar structure but with a methyl group instead of a pentyl group.

    4-Ethylpyridine: Similar structure but with an ethyl group instead of a pentyl group.

    4-Propylpyridine: Similar structure but with a propyl group instead of a pentyl group.

Uniqueness: The uniqueness of this compound lies in its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it suitable for specific applications where longer alkyl chains are desired .

Properties

IUPAC Name

4-pentylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N/c1-2-3-4-5-10-6-8-11-9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVUPUJUGBUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183793
Record name 4-Pentylpyridine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2961-50-4
Record name 4-Pentylpyridine
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Record name 4-Pentylpyridine
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Record name 4-Pentylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Pentylpyridine interact with water-soluble zinc porphyrin receptors, and what drives this interaction?

A: this compound interacts with water-soluble zinc porphyrin receptors through hydrophobic interactions. The driving force behind this interaction depends on the specific receptor and the accessibility of water to the binding cleft. In receptors with more hydrophobic binding clefts, the interaction is primarily entropy-driven, meaning the release of ordered water molecules from the binding site upon this compound binding leads to an increase in overall entropy []. Conversely, in receptors with more hydrophilic binding sites, the driving force can be enthalpic, with favorable interactions between the alkyl chain of this compound and the receptor outweighing the entropic penalty of water organization [].

Q2: What is the role of this compound in enhancing the hydrophobicity of oxidized coal surfaces?

A: this compound acts as a surface modifier for oxidized coal, potentially improving its hydrophobicity for applications like flotation []. Density functional theory studies suggest that this compound preferentially adsorbs onto the hydrophilic sites of oxidized coal models (coal-COOH and coal-COONa) due to its pyridine nitrogen interacting with the surface functionalities []. This adsorption leaves the hydrophobic pentyl chain oriented outwards, towards the water phase, thereby increasing the overall hydrophobicity of the coal surface [].

Q3: Can you describe the sensory properties of this compound?

A: this compound has been identified as a potent flavoring agent []. Sensory evaluation by expert panels describes it as possessing intense green and herbal notes []. This makes this compound and its derivatives potentially valuable in the food and fragrance industries.

Q4: What are the potential applications of this compound derivatives in organic electronics?

A: Pyrene derivatives substituted with this compound demonstrate promising properties for application in organic light-emitting diodes (OLEDs) []. These derivatives exhibit high thermal stability and photoluminescence quantum yields []. When incorporated into OLED devices, they display red, green, or blue electroluminescence depending on the device architecture and the specific chemical structure of the derivative []. This suggests that this compound-containing molecules could be valuable building blocks for developing efficient and tunable OLED materials.

Q5: How can computational chemistry be used to study this compound and its interactions?

A: Computational chemistry techniques like density functional theory (DFT) can be used to model the interaction of this compound with various surfaces and molecules. For example, DFT has been used to study the adsorption of this compound on oxidized coal models, revealing insights into the preferred adsorption conformations and the energetics of the process []. These simulations can help predict the effectiveness of this compound as a surface modifier and guide the design of new materials with improved properties.

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